molecular formula C22H23ClN2O4S B2906925 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251672-98-6

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2906925
CAS No.: 1251672-98-6
M. Wt: 446.95
InChI Key: RVGIRTFSJJBBSG-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazoloquinoline core, a thiomorpholine ring, and a dimethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of the thiomorpholine and dimethylphenyl groups. The synthetic route typically starts with the preparation of the pyrazoloquinoline intermediate, followed by the addition of the thiomorpholine ring through a nucleophilic substitution reaction. The final step involves the introduction of the dimethylphenyl group via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the pyrazoloquinoline core, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can be compared with other similar compounds, such as:

    2,2-dimethyl-3-(thiomorpholin-4-ylcarbonyl)cyclopropanecarboxylic acid: This compound shares the thiomorpholine ring and dimethyl groups but has a different core structure.

    3-(4-methylphenyl)-8-(thiomorpholin-4-ylcarbonyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one: This compound is similar but has a methylphenyl group instead of a dimethylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(16-7-8-19(29-2)17(23)13-16)18-5-3-4-6-20(18)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIRTFSJJBBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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